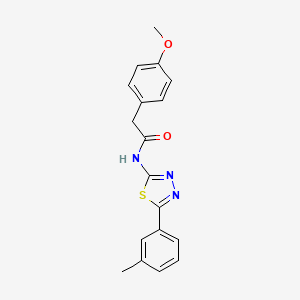![molecular formula C18H13ClN2O3 B2589621 [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 386279-07-8](/img/structure/B2589621.png)
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is not fully understood. However, studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate have been studied in vitro and in vivo. Studies have shown that the compound exhibits low toxicity towards normal cells while exhibiting potent anticancer activity against different cancer cell lines. Additionally, the compound has been reported to possess antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is its potent anticancer activity against different cancer cell lines. Additionally, the compound exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in in vivo studies.
Zukünftige Richtungen
For [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and development of more water-soluble derivatives. Additionally, the compound's potential applications in other fields, such as agriculture and material science, should be explored.
Synthesemethoden
The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 6-chloronicotinic acid with N-(1-naphthyl)ethylenediamine in the presence of triethylamine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. Additionally, the compound has been reported to possess antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-16-9-8-13(10-20-16)18(23)24-11-17(22)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZDWOIHQJKLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

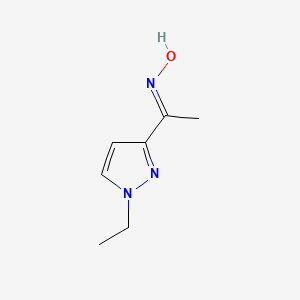
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)
![Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2589545.png)
![4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2589546.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2589547.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
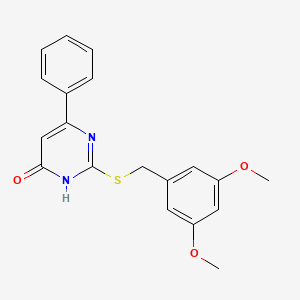
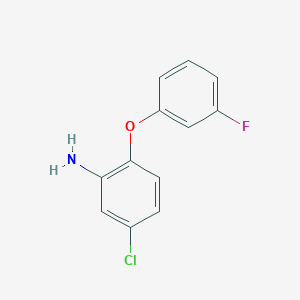
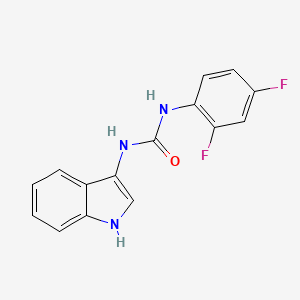
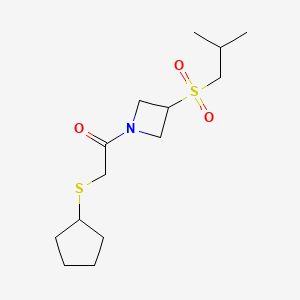
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2589560.png)
